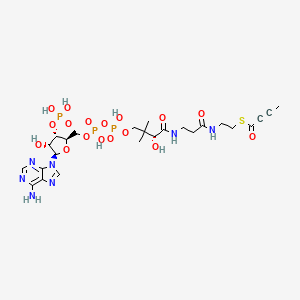

2-Butynoyl-coenzyme A

Description

Overview of Coenzyme A (CoA) as a Universal Acyl Carrier in Metabolism

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, playing a pivotal role in cellular metabolism. nih.gov Structurally, it is a complex molecule derived from cysteine, pantothenate (vitamin B5), and adenosine (B11128) triphosphate (ATP). wikipedia.org The key functional group of CoA is its terminal thiol (-SH) group, which allows it to react with carboxylic acids to form thioesters. wikipedia.orgatamanchemicals.com This ability to carry acyl groups is fundamental to its function. When a CoA molecule is bound to an acyl group, it is referred to as acyl-CoA; in its free form, it is often denoted as CoASH or HSCoA. wikipedia.org

CoA's role as an acyl group carrier is indispensable for a multitude of metabolic processes. It is involved in over 100 different catabolic and anabolic reactions, highlighting its versatility. nih.govresearchgate.net Approximately 4% of all cellular enzymes utilize CoA or its thioester derivatives as a substrate. wikipedia.orgatamanchemicals.com This widespread use underscores its central position in connecting various metabolic hubs within the cell.

Significance of Acyl-CoA Thioesters in Catabolic and Anabolic Pathways

The formation of an acyl-CoA thioester "activates" the acyl group, making it more reactive and primed for participation in a variety of biochemical transformations. wikipedia.org This activation is a crucial first step in many metabolic pathways. wikipedia.org

In catabolic pathways , which involve the breakdown of molecules to release energy, acyl-CoAs are central intermediates. For instance, during the beta-oxidation of fatty acids, long-chain fatty acids are broken down into two-carbon acetyl-CoA units. wikipedia.orgatamanchemicals.com Acetyl-CoA then serves as the primary fuel for the citric acid cycle, a key energy-producing pathway. wikipedia.org The metabolism of certain amino acids and the breakdown of carbohydrates also generate acyl-CoAs. nih.govwikipedia.org

In anabolic pathways , which involve the synthesis of complex molecules from simpler ones, acyl-CoAs serve as essential building blocks. For example, acetyl-CoA is the precursor for the synthesis of fatty acids, cholesterol, and ketone bodies. nih.govutah.edu The elongation of fatty acid chains also proceeds through the addition of two-carbon units from malonyl-CoA, another acyl-CoA derivative. utah.edu

The balance between the pools of free CoA and various acyl-CoA species is tightly regulated, and disruptions in this balance can have significant metabolic consequences. researchgate.net Enzymes known as acyl-CoA thioesterases play a role in this regulation by hydrolyzing acyl-CoAs back to free fatty acids and CoA, thereby controlling the availability of these substrates for different metabolic fates. nih.gov

Contextualizing 2-Butynoyl-coenzyme A within the Broader Acyl-CoA Landscape

This compound is a specific type of acyl-CoA where the acyl group is a four-carbon chain containing a triple bond (a butynoyl group). While not as commonly discussed as acetyl-CoA or long-chain fatty acyl-CoAs, it holds significance as a research tool and a potential intermediate in specific metabolic contexts.

Its structure, particularly the presence of the triple bond, makes it a valuable substrate or substrate analog for studying the kinetics and mechanisms of various enzymes involved in fatty acid metabolism. medchemexpress.comscientificlabs.iesigmaaldrich.com For example, it has been used to investigate enzymes such as enoyl-CoA reductases and β-hydroxyacyl-acyl carrier protein (ACP) dehydratase. medchemexpress.comscientificlabs.iesigmaaldrich.com

In some metabolic pathways, particularly in certain microorganisms, related four-carbon acyl-CoAs such as crotonoyl-CoA (which has a double bond) and butyryl-CoA (which is fully saturated) are key intermediates. wikipedia.orghmdb.ca Glutaconyl-CoA decarboxylase, for instance, can produce (2E)-butenoyl-CoA as a product. wikipedia.org The central pathway from acetyl-CoA to butyryl-CoA is a major carbon metabolism channel in some bacteria. researchgate.net While the direct biological role of 2-butynoyl-CoA in mainstream metabolism is less defined, its study provides insights into the substrate specificity and catalytic mechanisms of the enzymes that process these short-chain acyl-CoAs.

Compound Information Table

| Compound Name | Other Names | Key Role/Function |

| This compound | 2-Butenoyl coenzyme A lithium salt, Crotonoyl coenzyme A | Substrate/substrate analog for studying enzyme kinetics medchemexpress.comscientificlabs.iesigmaaldrich.com |

| Acetyl-coenzyme A | Acetyl-CoA | Central metabolite in catabolic and anabolic pathways nih.govwikipedia.org |

| Malonyl-coenzyme A | Malonyl-CoA | Building block in fatty acid synthesis utah.edu |

| Butyryl-coenzyme A | Butanoyl-CoA | Intermediate in fatty acid metabolism and fermentation wikipedia.org |

| Crotonoyl-coenzyme A | 2-Butenoyl coenzyme A | Intermediate in fatty acid and amino acid metabolism hmdb.ca |

| Glutaconyl-coenzyme A | --- | Substrate in the butanoate metabolism pathway wikipedia.org |

| Coenzyme A | CoA, CoASH, HSCoA | Universal acyl group carrier wikipedia.org |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C25H40N7O17P3S | sigmaaldrich.com |

| Molecular Weight | 835.61 g/mol | sigmaaldrich.com |

| CAS Number | 102680-35-3 | sigmaaldrich.com |

| Primary Function | Research reagent, enzyme substrate | chemimpex.com |

| Common Form | Lithium salt | chemimpex.com |

Properties

CAS No. |

6244-99-1 |

|---|---|

Molecular Formula |

C25H38N7O17P3S |

Molecular Weight |

833.6 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-2-ynethioate |

InChI |

InChI=1S/C25H38N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h12-14,18-20,24,35-36H,6-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |

InChI Key |

JVJMBGZQTGXPSX-CITAKDKDSA-N |

SMILES |

CC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CC#CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CC#CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Synonyms |

2-butynoyl-CoA 2-butynoyl-coenzyme A coenzyme A, butynoyl- |

Origin of Product |

United States |

Biochemical Formation and Interconversion of 2 Butynoyl Coenzyme a

Enzymatic Biogenesis of 2-Butynoyl-coenzyme A in Research Systems

This compound is not a naturally occurring metabolite produced through a known biosynthetic pathway. Instead, it is a synthetic compound generated in laboratory settings to serve as a powerful tool in biochemical and enzymatic research. princeton.edunih.gov Its primary role is that of a mechanism-based inactivator or a specific substrate analog, designed to probe the active sites and reaction mechanisms of various enzymes, particularly those within the acyl-CoA dehydrogenase family. nih.gov

The generation of 2-butynoyl-CoA for these research systems is achieved through chemical synthesis. A documented method involves the reaction of butyric anhydride (B1165640) with the lithium salt of ethoxyacetylene, followed by a series of chemical transformations. The resulting acid is then coupled to coenzyme A. princeton.edu This synthetic approach allows for the production of a highly pure compound essential for detailed kinetic and structural studies of enzymes. princeton.edu For instance, it has been instrumental in discriminating between different classes of acyl-CoA dehydrogenases based on their sensitivity to inhibition by this molecule. nih.gov

Precursor Compounds and Biosynthetic Routes for Analogous Butenoyl-CoAs

While 2-butynoyl-CoA is synthetic, its structural analogs, the butenoyl-CoAs (most commonly (E)-but-2-enoyl-CoA, also known as crotonyl-CoA), are central intermediates in various metabolic pathways. researchgate.nethmdb.ca These analogous compounds are formed from several precursors through the action of specific enzymes.

Key biosynthetic routes for these analogous butenoyl-CoAs include:

Dehydrogenation of Butyryl-CoA: In the first step of short-chain fatty acid beta-oxidation, butyryl-CoA is oxidized to crotonyl-CoA by short-chain acyl-CoA dehydrogenase (SCAD). genome.jpwikipedia.org

Dehydration of 3-Hydroxybutyryl-CoA: During fatty acid synthesis and butanoate metabolism, the enzyme 3-hydroxybutyryl-CoA dehydratase (crotonase) catalyzes the removal of a water molecule from 3-hydroxybutyryl-CoA to form crotonyl-CoA. hmdb.cabu.edu

Decarboxylation of Glutaconyl-CoA: In the metabolic pathway for benzoate (B1203000) degradation, the enzyme glutaconyl-CoA decarboxylase converts glutaconyl-CoA into crotonyl-CoA and carbon dioxide. hmdb.cawikipedia.org

Fatty Acid Synthase Complex: In de novo fatty acid synthesis, a related intermediate, trans-Δ2-butenoyl-ACP, is formed from β-hydroxybutyryl-ACP by the β-hydroxyacyl-ACP dehydratase activity of the fatty acid synthase complex. utah.edulibretexts.org

The following table summarizes the primary enzymatic routes leading to the formation of butenoyl-CoA analogs.

| Resulting Compound | Precursor Compound | Enzyme | Metabolic Pathway |

| (E)-But-2-enoyl-CoA (Crotonyl-CoA) | Butanoyl-CoA (Butyryl-CoA) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Fatty Acid Beta-Oxidation |

| (E)-But-2-enoyl-CoA (Crotonyl-CoA) | (S)-3-Hydroxybutanoyl-CoA | Enoyl-CoA Hydratase (Crotonase) | Butanoate Metabolism |

| (E)-But-2-enoyl-CoA (Crotonyl-CoA) | (2E)-Glutaconyl-CoA | Glutaconyl-CoA Decarboxylase | Benzoate Degradation |

| trans-Δ2-Butenoyl-ACP | β-Hydroxybutyryl-ACP | β-Hydroxyacyl-ACP Dehydratase | Fatty Acid Biosynthesis |

| (E)-But-2-enoyl-CoA (Crotonyl-CoA) | Vinylacetyl-CoA | Vinylacetyl-CoA Δ-Isomerase | Butanoate Metabolism |

This table is based on data from sources hmdb.cagenome.jpwikipedia.orgbu.eduwikipedia.orgutah.edulibretexts.org.

Derivation and Relationship to Other Short-Chain Acyl-CoAs in Metabolism

Butenoyl-CoAs are intrinsically linked to the broader pool of short-chain acyl-CoAs (SCAs), which are thioester derivatives of short-chain fatty acids (containing two to six carbon atoms). researchgate.net This group of molecules, including the ubiquitous acetyl-CoA and butyryl-CoA, occupies a central crossroads in cellular metabolism, connecting the catabolism and anabolism of fats, carbohydrates, and some amino acids. researchgate.netnih.gov

The relationship between butenoyl-CoA and other SCAs is most evident in the mitochondrial beta-oxidation spiral. igem.org In this pathway, a saturated acyl-CoA, such as butyryl-CoA, is dehydrogenated to its corresponding trans-2-enoyl-CoA (crotonyl-CoA). igem.org This unsaturated intermediate is then hydrated and oxidized before a final thiolytic cleavage releases acetyl-CoA, shortening the fatty acid chain by two carbons. igem.org This demonstrates a direct precursor-product relationship where butyryl-CoA is converted to butenoyl-CoA, which is then processed to yield acetyl-CoA.

Conversely, in fatty acid synthesis, these steps are essentially reversed, starting with acetyl-CoA and malonyl-CoA to build the carbon chain, with butenoyl-ACP serving as an intermediate that is reduced to form butyryl-ACP. bu.edulibretexts.org Furthermore, in certain anaerobic bacteria, butyryl-CoA is a key intermediate in fermentation pathways that start from acetyl-CoA. wikipedia.org

The critical nature of these interconversions is highlighted by inherited metabolic disorders like short-chain acyl-CoA dehydrogenase (SCAD) deficiency. In this condition, the impaired conversion of butyryl-CoA to butenoyl-CoA leads to an accumulation of butyryl-CoA and its metabolites. This illustrates the tight regulation and essentiality of the metabolic link between saturated and unsaturated short-chain acyl-CoAs.

Enzymatic Transformations and Mechanistic Insights Involving 2 Butynoyl Coenzyme a

2-Butynoyl-coenzyme A as a Substrate and Inactivator of Specific Enzymes

Interaction with Acyl-CoA Dehydrogenases

This compound and its analogs are recognized as mechanism-based irreversible inhibitors of acyl-CoA dehydrogenases. nih.gov These enzymes, typically flavoproteins, are crucial in the initial step of fatty acid β-oxidation, catalyzing the α,β-dehydrogenation of acyl-CoA thioesters. acs.orgd-nb.info The interaction of 2-butynoyl-CoA with these enzymes has been a subject of detailed mechanistic studies, providing insights into the catalytic mechanism of the dehydrogenases themselves.

The inactivation of acyl-CoA dehydrogenases by acetylenic acyl-CoA derivatives like 2-butynoyl-CoA and its longer-chain analogs, such as 2-octynoyl-CoA and 2-pentynoyl-CoA, proceeds through a mechanism-based pathway. nih.govnih.gov This process involves the enzyme's own catalytic machinery to convert the inhibitor into a reactive species that covalently modifies the enzyme, leading to its irreversible inactivation. nih.gov

The proposed mechanism for inhibitors with an acetylene (B1199291) function at the 3-position (3-ynoyl-CoA) involves the abstraction of a proton at the C-2 position by a base in the enzyme's active site. nih.gov This is followed by an isomerization to form a reactive 2,3-allene carbanion, which is then protonated. nih.gov A nucleophile within the active site subsequently attacks the C-3 position of the resulting 2,3-dienoyl-CoA, leading to covalent modification of the enzyme's apoprotein rather than the flavin cofactor. nih.gov

For 2-alkynoyl-CoA derivatives, such as 2-octynoyl-CoA, the inactivation of medium-chain acyl-CoA dehydrogenase is initiated by a rate-limiting abstraction of a γ-proton. nih.gov This activation leads to the covalent labeling of a specific glutamate (B1630785) residue (Glu-401) at the C-terminus of the protein by the acyl moiety of the inhibitor. nih.gov The position of the essential glutamate base within the enzyme structure dictates its ability to abstract a γ-proton, leading to differential inactivation by 2-alkynoyl-CoAs among different classes of acyl-CoA dehydrogenases. acs.orgnih.gov For instance, short-chain and medium-chain acyl-CoA dehydrogenases are readily inactivated by 2-pentynoyl-CoA, while isovaleryl-CoA dehydrogenase is resistant, despite binding the inhibitor. acs.orgnih.gov

The catalytic cycle of acyl-CoA dehydrogenases is initiated by the abstraction of the α-proton of the bound substrate by a catalytic glutamate residue. acs.orgd-nb.info Studies using 2-butynoyl-CoA and other acetylenic analogs have been instrumental in elucidating the role of this glutamate base. acs.org

The inactivation by 2-butynoyl-CoA involves the abstraction of a γ-proton, a process that has been used to probe the mechanism of allylic isomerization catalyzed by these enzymes. acs.org The question of whether one or two bases in the active site are responsible for both α- and γ-proton abstraction has been investigated. acs.org By comparing the wild-type short-chain acyl-CoA dehydrogenase (SCAD) with a mutant where the catalytic glutamate (E367) was replaced, it was demonstrated that the mutant enzyme was unable to catalyze γ-proton abstraction during the inactivation by 2-butynoyl-CoA. acs.org This finding provides strong evidence for a "one-base" mechanism, where the same glutamate residue is responsible for both α- and γ-deprotonation. acs.org

The abstraction of the γ-proton from 2-octynoyl-CoA by medium-chain acyl-CoA dehydrogenase exhibits a significant primary deuterium (B1214612) isotope effect, confirming that this step is rate-limiting in the inactivation process. nih.gov

| Enzyme | Inhibitor | Kinetic Parameter | Value | Reference |

| Isovaleryl-CoA Dehydrogenase | 2-Pentynoyl-CoA | Kd | 1.8 µM | acs.orgnih.gov |

Substrate Properties for Enoyl-CoA Hydratases and Related Enzymes

Enoyl-CoA hydratases (crotonases) are enzymes that catalyze the stereospecific hydration of the double bond of 2-trans-enoyl-CoA thioesters to form (3S)-3-hydroxyacyl-CoA, a key step in the β-oxidation pathway of fatty acids. uniprot.orgwikipedia.org These enzymes can act on substrates with varying carbon chain lengths. uniprot.org

While 2-butynoyl-CoA is primarily known as an inhibitor of acyl-CoA dehydrogenases, its structural similarity to the natural substrates of enoyl-CoA hydratases, such as crotonyl-CoA ((2E)-butenoyl-CoA), suggests it could potentially interact with these enzymes. uniprot.orgtaylorandfrancis.com However, the triple bond in 2-butynoyl-CoA would likely alter its reactivity compared to the double bond of the natural substrate. Oct-2-yn-4-enoyl-CoA has been shown to inactivate enoyl-CoA hydratase 2. researchgate.net

Enoyl-CoA hydratase exhibits a high degree of stereospecificity. The wild-type enzyme catalyzes the hydration of trans-2-crotonyl-CoA to produce 3(S)-hydroxybutyryl-CoA with a remarkable stereospecificity, showing a k(S)/k(R) ratio of 400,000 to 1. nih.gov This means the formation of the S-enantiomer is overwhelmingly favored over the R-enantiomer. nih.gov

The catalytic mechanism involves two key glutamate residues in the active site. nih.govebi.ac.uk Mutagenesis studies have revealed their distinct roles in determining the stereochemical outcome. nih.gov For instance, replacing one of the catalytic glutamates (E164) significantly reduces the rate of formation of the 3(S) product without affecting the rate of 3(R) product formation, thereby altering the enzyme's stereospecificity. nih.gov This highlights the precise arrangement of catalytic residues required for the high fidelity of the hydration reaction. nih.gov A direct method for quantifying the production of both 3(R)- and 3(S)-hydroxyacyl-CoA has been developed, confirming that 3(S)-hydroxyhexadecanoyl-CoA is the primary product from the hydration of trans-2-hexadecenoyl-CoA by the heat-stable enoyl-CoA hydratase. nih.gov

| Enzyme | Substrate | Product | Stereospecificity (k(S)/k(R)) | Reference |

| Enoyl-CoA Hydratase (Wild-type) | trans-2-Crotonyl-CoA | 3-Hydroxybutyryl-CoA | 400,000 : 1 | nih.gov |

| Enoyl-CoA Hydratase (E164D mutant) | trans-2-Crotonyl-CoA | 3-Hydroxybutyryl-CoA | 1,000 : 1 | nih.gov |

| Enoyl-CoA Hydratase (E164Q mutant) | trans-2-Crotonyl-CoA | 3-Hydroxybutyryl-CoA | 0.33 : 1 | nih.gov |

Conformational Changes upon Substrate Binding

The binding of a substrate or an inhibitor to an enzyme's active site often induces conformational changes, a concept central to the "induced fit" theory of enzyme catalysis. These structural adjustments can range from subtle side-chain reorientations to large-scale domain movements, all aimed at optimizing the enzyme's catalytic efficiency. Studies on enzymes that interact with 2-butynoyl-CoA or its analogs have provided a window into these dynamic processes.

Structural Enzymology of Enzyme-2-Butynoyl-coenzyme A Complexes

The precise three-dimensional arrangement of amino acids in an enzyme's active site is fundamental to its function. This compound has been instrumental as an affinity label for identifying these critical residues and for providing a basis for understanding enzyme-ligand interactions through crystallographic studies.

Identification of Active Site Residues via Affinity Labeling

Affinity labeling is a technique where a reactive molecule, designed to mimic a substrate, binds specifically and covalently to an active site residue, thereby "tagging" it for identification. taylorandfrancis.comwikipedia.org 2-Butynoyl-CoA, with its reactive acetylenic group, is an excellent example of such a label.

A landmark study on Pseudomonas mevalonii 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase demonstrated the efficacy of this approach. nih.gov 2-Butynoyl-CoA was found to irreversibly inactivate the enzyme in a time-dependent and saturable manner. nih.gov Subsequent experiments using radiolabeled [1-¹⁴C]-2-butynoyl-CoA confirmed that this inactivation corresponded with the covalent modification of the enzyme. nih.gov Through tryptic digestion and peptide sequencing, the site of modification was pinpointed to Cysteine-237 . nih.govnih.gov This was the first identification of an active-site residue in any HMG-CoA lyase. nih.gov Further studies showed that 2-butynoyl-CoA also stoichiometrically labels the human and avian forms of the enzyme. acs.orgnih.gov

Similar approaches have been used for other enzyme families. For example, general acyl-CoA dehydrogenase from pig kidney is irreversibly inactivated by 2-octynoyl-CoA, a longer-chain acetylenic analog of 2-butynoyl-CoA. nih.gov The inactivation process involves the formation of a covalent adduct, confirming that this class of compounds can effectively target the active sites of flavin-dependent dehydrogenases. nih.gov

Table 1: Active Site Residues Identified by Acetylenic Acyl-CoA Analogs

| Enzyme | Affinity Label | Identified Residue | Organism |

|---|---|---|---|

| 3-Hydroxy-3-methylglutaryl-CoA Lyase | 2-Butynoyl-CoA | Cysteine-237 | Pseudomonas mevalonii |

| Human HMG-CoA Lyase | 2-Butynoyl-CoA | Conserved Cysteine | Homo sapiens |

| Avian HMG-CoA Lyase | 2-Butynoyl-CoA | Conserved Cysteine | Aves |

Crystallographic Studies of Enzyme-Substrate Analog Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of enzyme-ligand complexes, offering a static snapshot of the interactions that underpin catalysis. While crystal structures of enzymes directly complexed with the highly reactive 2-butynoyl-CoA are challenging to obtain, structures with stable substrate analogs, inhibitors, or products have been solved, providing profound insights.

For human HMG-CoA lyase, crystal structures have been determined in ternary complexes with the competitive inhibitor 3-hydroxyglutaryl-CoA and with the natural substrate HMG-CoA (in a catalytically deficient mutant). nih.gov These structures revealed the precise binding mode of the acyl-CoA molecule, the coordination of the essential Mg²⁺ ion, and the specific interactions with active site residues. nih.gov

In the acyl-CoA dehydrogenase family, the crystal structure of pig mitochondrial medium-chain acyl-CoA dehydrogenase (MCAD) has been solved both with and without its substrate analog octanoyl-CoA . nih.govrcsb.org These structures show the ligand bound in a crevice near the FAD cofactor. nih.gov More recently, the crystal structure of an acyl-CoA dehydrogenase from Pseudomonas aeruginosa (FadE1) was determined in complex with C16CoA , shedding light on the basis of its substrate specificity for long-chain fatty acids. rcsb.org

Table 2: Selected Crystallographic Structures of Enzymes with Acyl-CoA Analogs

| Enzyme | Ligand | PDB ID | Organism |

|---|---|---|---|

| Human HMG-CoA Lyase | 3-Hydroxyglutaryl-CoA | 2CW6 | Homo sapiens |

| Human HMG-CoA Lyase (R41M mutant) | HMG-CoA | 2CW7 | Homo sapiens |

| Medium-Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA | 3MDE | Sus scrofa (Pig) |

Insights into Catalytic Mechanisms from Structural Data

Structural data are paramount for elucidating detailed catalytic mechanisms. The structures of HMG-CoA lyase complexed with its substrate and inhibitor have been particularly revealing. nih.gov They show that the divalent cation, Mg²⁺, is coordinated by the C3 hydroxyl and C5 carboxyl oxygens of the bound ligand, as well as by the side chains of His233, His235, and Asp42. nih.gov A crucial water molecule, positioned between Asp42 and the substrate's C3 hydroxyl group, is proposed to act as a proton shuttle during the reaction. nih.gov Furthermore, the structure explains the critical role of Arg41 in interacting with the acyl-CoA's C1 carbonyl oxygen, clarifying why mutations at this position drastically impair enzyme function. nih.govmedlineplus.gov

For the acyl-CoA dehydrogenases, structural and mechanistic studies have converged on a mechanism involving the concerted abstraction of a proton from the α-carbon by a catalytic base (Glu376 in MCAD) and a hydride transfer from the β-carbon to the FAD cofactor. d-nb.info The crystal structures of MCAD have been instrumental in visualizing the active site architecture that facilitates this reaction, including the hydrogen bonds that correctly position the substrate and lower the pKa of the α-proton, making it susceptible to abstraction by the glutamate base. d-nb.info

Kinetic Characterization of Enzymes Interacting with this compound

Kinetic analysis provides quantitative measures of enzyme performance and inhibition. Steady-state and pre-steady-state kinetic studies are essential for understanding the rates of individual steps in the catalytic cycle and the potency of inhibitors like 2-butynoyl-CoA. unacademy.comnih.gov

Steady-State and Pre-Steady-State Kinetic Analyses

Steady-state kinetics, which measure the reaction rate when the concentration of the enzyme-substrate complex is constant, are used to determine key parameters like Kₘ and kcat, as well as inhibitor constants (Ki). plos.org Pre-steady-state kinetics, on the other hand, examine the initial "burst" phase of the reaction, before the steady state is reached, providing information on the rates of initial binding and catalytic steps (k_on, k_off, k_chem). nih.govnih.gov

The interaction of 2-butynoyl-CoA with Pseudomonas mevalonii HMG-CoA lyase has been characterized kinetically. It acts as an irreversible inactivator with a dissociation constant for the initial enzyme-inhibitor complex (KI) of 65 µM and a maximal rate of inactivation (k_inact) of 0.073 min⁻¹ . nih.gov

For medium-chain acyl-CoA dehydrogenase (MCAD), while direct kinetic data for 2-butynoyl-CoA is less common, studies with other acetylenic inhibitors provide valuable comparisons. For instance, oct-4-en-2-ynoyl-CoA was identified as an irreversible inhibitor of MCAD with a KI of 11 µM and a k_inact of 0.025 min⁻¹ . nih.gov These kinetic parameters quantify the high affinity and potent inactivating ability of these compounds.

Pre-steady-state experiments have been crucial in dissecting the reaction mechanism of enzymes like multifunctional enzyme type-1 (MFE1), which has both hydratase and dehydrogenase activities. nih.gov Stopped-flow experiments have allowed for the determination of the rate constants for cofactor (NAD⁺ and NADH) binding and dissociation (k_on and k_off), as well as the chemical step of dehydrogenation (k_chem). nih.gov These studies revealed that while the cofactor binding kinetics of the MFE1 dehydrogenase domain are similar to the monofunctional human 3S-hydroxyacyl-CoA dehydrogenase (HsHAD), the actual chemical conversion step is significantly slower in the more complex multifunctional enzyme. nih.gov

Table 3: Kinetic Parameters of Enzyme Inactivation by Acetylenic Acyl-CoA Analogs

| Enzyme | Inhibitor | Kᵢ (µM) | kᵢₙₐcₜ (min⁻¹) |

|---|---|---|---|

| P. mevalonii HMG-CoA Lyase | 2-Butynoyl-CoA | 65 | 0.073 |

Substrate Specificity and Catalytic Efficiency (k_cat, k_chem)

This compound and related 2-alkynoyl-CoA derivatives are primarily recognized as mechanism-based inactivators of certain enzymes rather than conventional substrates that undergo catalytic turnover. Their high reactivity stems from the acetylenic group, which, once activated by an enzymatic base, can form a covalent adduct with the enzyme. Consequently, the discussion of catalytic efficiency focuses on the kinetics of irreversible inactivation.

Acyl-CoA dehydrogenases, a class of flavoproteins central to fatty acid metabolism, are principal targets of these inactivators. googleapis.com The inactivation process is initiated by the abstraction of a proton by a catalytic base within the enzyme's active site. googleapis.com For instance, pig kidney general acyl-CoA dehydrogenase is rapidly and irreversibly inactivated by 2-octynoyl-CoA, an analog of 2-butynoyl-CoA. nih.gov The inactivation proceeds through the formation of a charge-transfer complex, identified by its long-wavelength absorbance, which forms at a rate of 1.07 min⁻¹ at pH 7.6 and 25°C. nih.gov The rate of this intermediate's formation is notably dependent on pH. nih.gov The enzyme is also susceptible to inactivation by other 2-alkynoyl-CoAs, including 2-pentynoyl-CoA and 2-pentadecynoyl-CoA. nih.gov

The specificity of this inactivation varies among different dehydrogenases. Glutaryl-CoA dehydrogenase, for example, is inactivated by 2-pentynoyl-CoA at a significantly faster rate than short-chain acyl-CoA dehydrogenase (SCAD) or medium-chain acyl-CoA dehydrogenase (MCAD). nih.gov This enhanced reactivity is not due to a difference in affinity for the acyl group but is attributed to the positioning of the catalytic base relative to the bound inhibitor. nih.gov In glutaryl-CoA dehydrogenase, the catalytic base has obligatory access to both C-2 and C-4 of the substrate in its normal catalytic cycle, a feature not shared by other acyl-CoA dehydrogenases. nih.gov This structural arrangement likely facilitates the abstraction of the C-4 proton from the alkynoyl-CoA inhibitor, accelerating the inactivation process. nih.gov

Table 1: Kinetic Parameters of Enzyme Inactivation by 2-Alkynoyl-CoA Derivatives

| Enzyme | Inactivator | Kinetic Parameter | Value | Reference |

| Pig Kidney General Acyl-CoA Dehydrogenase | 2-Octynoyl-CoA | Rate of charge-transfer complex formation (k₁) | 1.07 min⁻¹ | nih.gov |

| Glutaryl-CoA Dehydrogenase | 2-Pentynoyl-CoA | Inactivation Rate | > SCAD, MCAD | nih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase | 2-Octynoyl-CoA | Target Residue | Glu376 | googleapis.com |

Mutational Analysis to Elucidate Catalytic Roles

Mutational studies have been instrumental in deciphering the roles of specific amino acid residues in the binding and inactivation of enzymes by 2-butynoyl-CoA and its analogs. These investigations help to distinguish residues essential for substrate binding from those directly involved in the chemical steps of catalysis and inactivation.

In studies of human 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, site-directed mutagenesis of a conserved residue, Histidine-235 (H235), shed light on its function. nih.govacs.org HMG-CoA lyase is an enzyme in ketogenesis that requires a divalent cation like Mg²⁺ for activity. acs.orguam.es When H235 was mutated to either alanine (B10760859) (H235A) or aspartate (H235D), the enzyme's catalytic activity was diminished by approximately 15-fold. acs.org Despite this loss of activity, both mutant proteins were still stoichiometrically modified by the affinity label 2-butynoyl-CoA, similar to the wild-type enzyme. nih.govacs.org This finding demonstrates that the H235 residue is not critical for the binding of the coenzyme A thioester or for maintaining the active site conformation required for the covalent modification by the inactivator. acs.org Instead, further experiments revealed that the primary role of H235 is in binding the essential divalent cation activator. nih.govacs.org

Table 2: Effects of Mutations on Enzyme Interaction with 2-Butynoyl-CoA and Analogs

| Enzyme | Mutation | Effect on Catalysis | Effect on 2-Butynoyl-CoA Modification | Inferred Role of Residue | Reference |

| Human HMG-CoA Lyase | H235A | ~15-fold decrease in specific activity | Stoichiometric modification remains intact | Important for divalent cation binding, not CoA site integrity | nih.govacs.org |

| Human HMG-CoA Lyase | H235D | ~15-fold decrease in specific activity | Stoichiometric modification remains intact | Important for divalent cation binding, not CoA site integrity | nih.govacs.org |

| Glutaryl-CoA Dehydrogenase | E370D | Altered rate of inactivation by 2-pentynoyl-CoA | Not specified, but affects inactivation kinetics | Catalytic base; proximity to C-4 influences inactivation rate | nih.gov |

| Medium-Chain Acyl-CoA Dehydrogenase | - | Glu376 is the target of inactivation by 2-octynoyl-CoA | Covalent modification of Glu376 | Catalytic base for proton abstraction | googleapis.com |

Advanced Methodologies for the Investigation of 2 Butynoyl Coenzyme a in Research

Analytical Quantification Techniques for Acyl-CoAs in Research Samples

Accurate measurement of acyl-CoA species, which are present in low abundance, is fundamental to understanding their metabolic significance. springernature.comrothamsted.ac.uk Various methods have been developed to extract, separate, and detect these molecules in diverse biological samples. springernature.comrothamsted.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a cornerstone for the sensitive and specific quantification of acyl-CoAs. psu.edumdpi.com This approach offers significant advantages over older methods like LC with UV detection, which can be hampered by co-eluting compounds. nih.gov LC-MS/MS allows for the direct detection and quantification of short- and long-chain acyl-CoAs in biological extracts, with the ability to measure amounts in the femtomole range. psu.edu

Several LC-MS/MS protocols have been established for the analysis of short-chain acyl-CoAs. nih.govescholarship.org These methods often involve a simple sample preparation step, such as deproteinization with sulfosalicylic acid (SSA), which avoids the need for solid-phase extraction (SPE) and thus prevents the loss of certain analytes. nih.gov The use of reversed-phase ion-pair liquid chromatography is common, often employing a gradient elution with solvents like methanol (B129727) and an aqueous solution containing tributylamine (B1682462) and acetic acid. nih.gov High-resolution mass spectrometry, such as that performed on a Q Exactive Plus instrument, can be coupled with an Ultimate 3000 Quaternary UHPLC system for robust analysis. biorxiv.org

For enhanced accuracy and precision, especially in complex biological matrices, stable isotope dilution (SID) is the gold standard. nih.govnih.gov This involves spiking samples with isotopically labeled internal standards, which are analogues of the target analytes. nih.gov These standards help to correct for variability during sample extraction and analysis. nih.gov While some labeled standards are commercially available, they can also be biosynthetically generated. nih.gov

A key challenge in acyl-CoA analysis is the presence of isobaric species (molecules with the same mass). psu.edu For instance, malonyl-CoA and β-hydroxybutyryl-CoA can be difficult to distinguish by their mass-to-charge ratio alone. psu.edu In such cases, prior separation by HPLC is crucial. psu.edu

Table 1: Selected Acyl-CoAs and their Analysis by LC-MS

| Acyl-CoA | Analytical Method | Key Findings |

| Short-chain acyl-CoAs | LC-MS/MS | Quantification in engineered E. coli demonstrated versatile substrate specificity of propionyl-CoA synthetase. nih.gov |

| Short-chain acyl-CoAs & CoA intermediates | LC-MS/MS | A single method can quantify both acyl-CoAs and their biosynthetic precursors like pantothenate. nih.gov |

| Medium and long-chain acyl-CoAs | LC-SRM/MS with SILEC standards | Enabled rigorous quantification in cell lines and mouse liver, overcoming instability issues. nih.gov |

| Arachidonoyl-CoA | LC-SRM/MS with SILEC standard | Absolute quantification in human colon cancer cell lines after arachidonic acid addition was achieved. nih.gov |

High-Performance Liquid Chromatography (HPLC) for Detection

High-Performance Liquid Chromatography (HPLC) remains a widely used technique for the simultaneous detection and quantification of multiple acyl-CoA species. psu.edu It has been successfully applied to extracts from a variety of biological samples, including animal tissues, cultured cells, and bacteria. psu.edu The detection limit for HPLC is typically in the picomole range, with analysis times ranging from 20 to 60 minutes per sample. psu.edu

Reversed-phase HPLC (RP-HPLC) is a common mode of separation for CoA compounds. psu.edugerli.com The use of smaller particle sizes in modern analytical columns and ultra-HPLC (UHPLC) systems is expected to improve separation quality and shorten analysis times. psu.edu While HPLC with UV detection is a viable method, its sensitivity can be lower than that of MS-based methods. nih.gov However, recent advancements in HPLC-UV methods have significantly improved detection limits, making them comparable to some MS measurements for certain compounds like CoA and acetyl-CoA. nih.gov For instance, a purity of ≥90% for 2-Butenoyl coenzyme A can be determined by HPLC. sigmaaldrich.comsigmaaldrich.com

Application of Isotopic Labeling in Metabolic and Mechanistic Studies

Isotope labeling is a powerful technique for tracing the metabolic fate of molecules and understanding the dynamics of metabolic pathways. creative-proteomics.comstudysmarter.co.uk By introducing stable isotopes like ¹³C, ¹⁵N, or ²H into substrates, researchers can follow their incorporation into various metabolites, providing insights that static concentration measurements cannot. creative-proteomics.combitesizebio.com

¹³C-Labeling for Metabolic Flux and Turnover Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a quantitative method used to determine the rates (fluxes) of metabolic reactions within a cell. nih.gov This technique involves culturing cells with a ¹³C-labeled substrate, such as glucose, and then measuring the distribution of the ¹³C label in key intracellular metabolites using mass spectrometry or NMR. nih.govvanderbilt.edu The resulting labeling patterns are then used in computational models to calculate the fluxes through various metabolic pathways. nih.gov

This approach is particularly useful for identifying bottlenecks in engineered metabolic pathways for the production of biochemicals. nih.gov For example, ¹³C-MFA has been used to study the balance of acetyl-CoA, a critical precursor for many bioproducts, and to guide genetic modifications to improve yields. nih.govfrontiersin.org The choice of the ¹³C-labeled tracer is critical and can significantly impact the precision of the flux estimates for different pathways. nih.gov For example, studies have shown that [1,2-¹³C₂]glucose provides the most precise estimates for glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is optimal for analyzing the TCA cycle. nih.gov

Isotopically nonstationary ¹³C-MFA is a variation of this technique that is well-suited for systems that label slowly due to large intermediate pools. vanderbilt.edu This method analyzes the labeling patterns during the transient phase before a steady state is reached. vanderbilt.edu

Isotope Tracing for Subcellular Metabolism and Protein Acylation

Metabolism is highly compartmentalized within cells, and understanding the distribution and use of metabolites in different organelles is crucial. biorxiv.orgbiorxiv.org Isotope tracing combined with subcellular fractionation allows researchers to investigate metabolic pathways within specific compartments like the mitochondria, cytosol, and nucleus. biorxiv.orgbabraham.ac.uk

A significant challenge in this approach is the potential for metabolic activity to continue after cell harvesting and during the fractionation process, which can lead to artifacts. babraham.ac.uk To address this, rigorous methods like Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) have been developed. biorxiv.orgnih.gov The SILEC-SF technique uses cells fully labeled with stable isotopes as internal standards, which are added to the experimental samples before lysis and fractionation. biorxiv.orgnih.gov This allows for the accurate quantification of acyl-CoAs in different subcellular compartments by LC-MS, as the internal standard accounts for any sample loss or metabolic changes during processing. biorxiv.orgnih.gov

This methodology has been instrumental in revealing distinct acyl-CoA profiles in different organelles. biorxiv.orgbabraham.ac.uk For instance, SILEC-SF analysis showed a unique enrichment of propionyl-CoA in the nucleus. biorxiv.orgbabraham.ac.uk Subsequent isotope tracing studies using ¹³C-labeled isoleucine identified this branched-chain amino acid as a major source of nuclear propionyl-CoA, which is then used for histone propionylation, a key epigenetic modification. biorxiv.orgnih.gov This demonstrates a direct link between the catabolism of a specific amino acid and the regulation of gene expression. nih.gov Isotope tracing can also elucidate how environmental factors, like nutrient availability, affect acyl-CoA pools and subsequent protein acylation in different cellular compartments. biorxiv.orgacs.org

Table 2: Applications of Isotopic Labeling in Acyl-CoA Research

| Study Focus | Isotopic Labeling Technique | Key Findings |

| Fatty Acid Production in S. cerevisiae | 2S-¹³C MFA | Identified malate (B86768) synthesis as a significant sink for acetyl-CoA, guiding engineering efforts to increase fatty acid yield. frontiersin.org |

| Subcellular Acyl-CoA Quantitation | SILEC-SF | Revealed distinct acyl-CoA profiles in mitochondria, cytosol, and nucleus. biorxiv.orgnih.gov |

| Nuclear Propionyl-CoA Source | ¹³C-Isoleucine Tracing | Identified isoleucine as a major source for nuclear propionyl-CoA and histone propionylation. nih.govescholarship.org |

| Histone Acylation Regulation | Isotope Tracing | Showed how nutrient availability impacts cytosolic acetyl-CoA levels, which in turn affects histone acetylation. biorxiv.org |

In Vitro Experimental Systems for 2-Butynoyl-coenzyme A Reactivity

In vitro experimental systems are essential for characterizing the biochemical properties and reactivity of this compound and related compounds. These systems allow for the study of specific enzyme-substrate interactions in a controlled environment, free from the complexity of a living cell.

For example, 2-butenoyl-coenzyme A (also known as crotonoyl-coenzyme A) has been used as a substrate in in vitro assays to study the activity of various enzymes. It serves as a substrate for enoyl-ACP reductases, such as the one from Plasmodium falciparum, and other enoyl-CoA reductases. sigmaaldrich.comsigmaaldrich.com Additionally, it has been employed as a substrate analogue for kinetic studies of enzymes like β-hydroxyacyl-acyl carrier protein (ACP) dehydratase (FabZ). sigmaaldrich.comsigmaaldrich.com

In the context of polyketide synthesis, in vitro studies have been crucial for understanding the mechanisms of chain initiation and elongation. For instance, the initiation module of certain polyketide synthases (PKSs) has been shown in vitro to synthesize specific acyl-CoA derived intermediates. nih.gov While not directly involving 2-butynoyl-CoA, these types of in vitro reconstitution experiments provide a framework for how the reactivity and incorporation of novel or unusual acyl-CoA starters could be investigated. Such systems can elucidate the substrate specificity of PKS domains and the intricate protein-protein interactions that govern the assembly of complex natural products. nih.gov Furthermore, in vitro systems have been constructed to test the functionality of entire artificial metabolic cycles, such as the Hydroxypropionyl-CoA/Acrylyl-CoA Cycle, under specific conditions like ambient temperature and in the presence of oxygen. d-nb.info

Computational and Modeling Approaches for Enzyme-Ligand Interactions

The study of this compound's interaction with enzymes is significantly enhanced by computational and modeling techniques. These in silico methods provide atomic-level insights into the binding modes, conformational dynamics, and reaction mechanisms that are often difficult to capture through experimental means alone. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and combined quantum mechanics/molecular mechanics (QM/MM) are pivotal in elucidating the intricacies of enzyme inhibition by this compound. uniprot.orgmdpi.com

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies are instrumental in identifying the most probable binding pose within an enzyme's active site and characterizing the non-covalent interactions that stabilize the complex. This approach has been widely used to study enzymes that interact with acyl-CoA derivatives, such as acyl-CoA dehydrogenases, thiolases, and enoyl-ACP reductases. physchemres.orgkoreascience.krnih.gov

In the context of short-chain acyl-CoA dehydrogenase (SCAD), a known target of this compound, docking simulations can map the interactions between the inhibitor and key active site residues. acs.orgrcsb.org The catalytic glutamate (B1630785) residue (E367 in Megasphaera elsdenii SCAD) is crucial for the enzyme's function and is a primary site of interaction. acs.orgrcsb.org Docking helps to visualize how the butynoyl group positions itself relative to this catalytic residue and the flavin adenine (B156593) dinucleotide (FAD) cofactor, providing a static snapshot that serves as a foundation for more advanced simulations. d-nb.info

Table 1: Illustrative Molecular Docking Results of 2-Butynoyl-CoA with Short-Chain Acyl-CoA Dehydrogenase (SCAD) This table is illustrative, based on the known active site of SCAD and general principles of molecular docking.

| Interacting Residue (M. elsdenii SCAD) | Component of 2-Butynoyl-CoA | Type of Interaction | Predicted Binding Energy (kcal/mol) |

|---|---|---|---|

| Glu367 | Acetylenic group | Hydrogen Bond, van der Waals | -7.8 |

| FAD cofactor | Pantetheine arm | Hydrogen Bond, Hydrophobic | |

| Thr168 | Thioester carbonyl | Hydrogen Bond (Oxyanion hole) | |

| Leu103 | Butynoyl chain | Hydrophobic | |

| Val177 | Butynoyl chain | Hydrophobic | |

| Gly107 | Adenosine (B11128) moiety | Hydrogen Bond |

Molecular Dynamics (MD) Simulations

While docking provides a static picture, molecular dynamics simulations introduce flexibility and the element of time, allowing researchers to observe the dynamic behavior of the enzyme-ligand complex in a simulated aqueous environment. nih.govmdpi.comresearchgate.net MD simulations are crucial for assessing the stability of the docked pose, revealing conformational changes in the protein upon ligand binding, and understanding the role of solvent molecules. nih.govmdpi.com For instance, MD simulations of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA) have been used to study conformational changes induced by inhibitors. nih.govmdpi.com Such studies monitor key parameters over time to quantify the stability and dynamics of the system.

Table 2: Key Parameters from Molecular Dynamics (MD) Simulations of Enzyme-Inhibitor Complexes

| Parameter | Description | Insight Gained |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, typically for the protein backbone, from a reference structure over time. | Indicates the structural stability of the enzyme-ligand complex. A stable RMSD suggests the system has reached equilibrium. researchgate.net |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Identifies flexible or rigid regions of the protein. Significant changes in RMSF upon ligand binding can indicate key areas of interaction. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the protein or ligand that is accessible to the solvent. | Reveals changes in the protein's surface exposure upon binding, which can indicate conformational changes or the burial of the ligand in a binding pocket. nih.gov |

Quantum Mechanics/Molecular Mechanics (QM/MM) Studies

To investigate the chemical reactions involved in enzyme inhibition, such as the covalent modification of an enzyme by this compound, QM/MM methods are employed. mdpi.comnih.govchemrxiv.org These hybrid techniques treat the chemically active region of the system (e.g., the ligand and key active site residues) with computationally intensive quantum mechanics, while the rest of the protein and solvent are handled by more efficient molecular mechanics force fields. nih.govchemrxiv.org

Table 3: Representative QM/MM Calculation Results for the Inactivation of SCAD by 2-Butynoyl-CoA This table presents hypothetical energy values to illustrate how QM/MM can be used to compare reaction mechanisms.

| Reaction Step | Proposed Mechanism | QM Region | MM Region | Activation Energy Barrier (kcal/mol) |

|---|---|---|---|---|

| α-proton abstraction | One-Base (Glu367) | 2-Butynoyl-CoA, Glu367, FAD | Remainder of Protein/Solvent | 15.2 |

| γ-proton abstraction | One-Base (Glu367) | Allenic intermediate, Glu367 | Remainder of Protein/Solvent | 18.5 |

| γ-proton abstraction | Two-Base (Hypothetical Base X) | Allenic intermediate, Base X | Remainder of Protein/Solvent | 25.0+ |

| Covalent Adduct Formation | One-Base (Glu367) | Allene, Cys residue | Remainder of Protein/Solvent | 12.0 |

By integrating these computational methodologies, researchers can construct a comprehensive model of the interaction between this compound and its target enzymes, from initial binding and conformational adjustments to the specifics of the chemical reaction leading to inhibition.

Emerging Research Frontiers and Future Directions in 2 Butynoyl Coenzyme a Studies

Unraveling Novel Enzymatic Reactions Involving 2-Butynoyl-coenzyme A

This compound has established its reputation primarily as a potent, mechanism-based inhibitor of enzymes, especially those integral to fatty acid metabolism. Its defining feature, a triple bond within the butynyl group, enables it to function as a "suicide substrate." When an enzyme engages with 2-butynoyl-CoA, the compound forms a permanent, covalent bond with the enzyme's active site, leading to its irreversible inactivation.

A primary area of investigation has been its effect on acyl-CoA dehydrogenases. For example, 2-butynoyl-CoA is known to irreversibly inactivate the general acyl-CoA dehydrogenase found in pig liver and kidney. This inactivation proceeds through the formation of a covalent adduct between the inhibitor and the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, following the enzymatic abstraction of a proton from the C-2 position of the inhibitor. This process highlights its utility in studying enzyme kinetics and active site architecture. While it is a potent inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases, it has been observed to be a poor substrate for long-chain acyl-CoA dehydrogenase.

Beyond its effects on acyl-CoA dehydrogenases, research has demonstrated its inhibitory action on other enzymes. For instance, it inactivates glutaryl-CoA dehydrogenase, an enzyme involved in the catabolism of lysine (B10760008) and tryptophan. The mechanism is thought to involve the formation of a covalent adduct with the FAD cofactor at the N(5) position. The exploration of its interactions with a wider array of CoA-dependent enzymes is an active research frontier, promising to uncover new enzymatic reaction mechanisms and potential therapeutic targets.

Exploration of Biological Roles Beyond Canonical Metabolic Pathways

While the principal use of 2-butynoyl-CoA has been as a specific inhibitor for dissecting metabolic pathways like beta-oxidation, scientists are now investigating its broader impact on other cellular functions. The inhibition of central metabolic enzymes can trigger extensive downstream effects, and understanding these consequences is a burgeoning field of study.

Development of Advanced Analytical Techniques for Comprehensive Profiling

The precise detection and quantification of 2-butynoyl-CoA and its metabolic products are essential for fully understanding its mechanism of action and its cellular effects. Consequently, the development of more sophisticated and sensitive analytical methods is a critical research frontier.

Mass spectrometry-based techniques, especially liquid chromatography-mass spectrometry (LC-MS), are central to these efforts. These powerful methods enable the accurate identification and measurement of 2-butynoyl-CoA and its adducts with enzymes and other biomolecules. High-resolution mass spectrometry is particularly valuable for providing detailed structural information about the covalent modifications that occur during enzyme inactivation.

Future advancements are likely to focus on developing targeted proteomic and metabolomic strategies to create a comprehensive profile of the cellular changes brought about by 2-butynoyl-CoA. This could involve techniques designed to enrich and identify proteins that have been adducted by the inhibitor, offering a global perspective on its cellular targets. Furthermore, the development of advanced imaging techniques could allow for the visualization of 2-butynoyl-CoA's subcellular localization and its dynamic interactions within living cells.

Applications in Synthetic Biology and Metabolic Engineering Research

In the innovative fields of synthetic biology and metabolic engineering, 2-butynoyl-CoA presents significant potential as a tool for the manipulation and analysis of engineered metabolic pathways. Its capacity for selective enzyme inhibition can be leveraged to redirect metabolic flux, thereby enhancing the production of desired chemical compounds.

Future applications may include the design of synthetic metabolic circuits that are specifically regulated by 2-butynoyl-CoA or analogous molecules. This could lead to the creation of "smart" microbial cell factories capable of switching between different metabolic states in response to specific chemical cues. The unique chemical reactivity of 2-butynoyl-CoA could also be harnessed to develop novel biosensors for monitoring the activity of specific enzymes within these engineered biological systems.

Q & A

Basic Research Questions

Q. What established methods are recommended for detecting and quantifying 2-Butynoyl-CoA in enzymatic assays?

- Methodological Answer : Spectrophotometric assays, such as UV-Vis absorption at specific wavelengths (e.g., 260 nm for CoA derivatives), are commonly used. Calibrate with standard curves using purified 2-Butynoyl-CoA to ensure accuracy. Include controls for non-enzymatic substrate degradation, as spontaneous reactions may occur under elevated temperatures . For protein quantification in enzyme preparations, the Bradford assay (using Coomassie Brilliant Blue G-250) is suitable, but validate against potential interference from thioester bonds in CoA derivatives .

Q. How should researchers design initial experiments to assess 2-Butynoyl-CoA’s role in enzyme-catalyzed reactions?

- Methodological Answer :

Define Variables : Use a time-course experiment to measure product formation under standardized conditions (pH, temperature, and ionic strength).

Controls : Include heat-denatured enzyme controls to account for non-enzymatic substrate conversion .

Dose-Response : Test varying concentrations of 2-Butynoyl-CoA to determine kinetic parameters (e.g., Km and Vmax). Ensure replicates to assess reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters (e.g., Km) for 2-Butynoyl-CoA across studies?

- Methodological Answer :

- Systematic Replication : Standardize assay conditions (e.g., buffer composition, enzyme purity) to isolate variables causing discrepancies .

- Data Normalization : Use internal standards (e.g., p-nitrophenol for spectrophotometric assays) to correct for instrument variability .

- Meta-Analysis : Compare raw datasets from published studies, focusing on assay pH and temperature, which strongly influence thioester reactivity .

Q. What advanced strategies are effective for elucidating structural interactions between 2-Butynoyl-CoA and its target enzymes?

- Methodological Answer :

Crystallography : Co-crystallize the enzyme with 2-Butynoyl-CoA and solve the structure via X-ray diffraction to identify binding pockets and catalytic residues .

Computational Modeling : Perform molecular dynamics simulations to study conformational changes during substrate binding. Validate predictions with mutagenesis studies .

NMR Spectroscopy : Use isotopic labeling (<sup>13</sup>C or <sup>15</sup>N) to track structural dynamics in solution-phase interactions .

Q. How should researchers address contradictory findings on 2-Butynoyl-CoA’s inhibitory effects in metabolic pathways?

- Methodological Answer :

- Pathway Reconstitution : Test the compound in vitro using purified enzymes from the target pathway to isolate its effects from cellular regulatory mechanisms .

- Cross-Validation : Compare results across model systems (e.g., bacterial vs. mammalian enzymes) to identify species-specific interactions .

- Data Triangulation : Integrate enzyme kinetics, metabolomics, and transcriptomics data to contextualize inhibition within broader metabolic networks .

Methodological Best Practices

Q. What statistical approaches are critical for analyzing dose-response data involving 2-Butynoyl-CoA?

- Answer : Use nonlinear regression (e.g., Michaelis-Menten curve fitting) to calculate kinetic parameters. Apply ANOVA to compare means across experimental groups, ensuring post hoc tests (e.g., Tukey’s HSD) account for multiple comparisons . For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) are preferable .

Q. How can researchers ensure reproducibility when working with 2-Butynoyl-CoA in enzymatic assays?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.